5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
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Overview
Description
5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and pyrrole. Benzofuran is known for its presence in various natural products and its significant biological activities, while pyrrole is a fundamental building block in many pharmaceuticals and natural products. The combination of these two moieties in a single molecule offers unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the construction of the benzofuran and pyrrole rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring, followed by the formation of the pyrrole ring through a series of condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The pyrrole ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2-(Benzofuran-3-yl)acetic acid and 5-(Benzofuran-2-yl)-1H-pyrrole-2-carboxylic acid share structural similarities.
Pyrrole derivatives: Compounds such as 3-Methyl-1H-pyrrole-2-carboxylic acid and 5-(Pyrrole-2-yl)benzofuran have related structures
Uniqueness
5-(Benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of benzofuran and pyrrole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H11NO3 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
5-(1-benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H11NO3/c1-8-7-11(15-13(8)14(16)17)9-3-2-4-12-10(9)5-6-18-12/h2-7,15H,1H3,(H,16,17) |
InChI Key |
ZFVOURVHWGSRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=C3C=COC3=CC=C2)C(=O)O |
Origin of Product |
United States |
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